2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a multi-component reaction involving ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the thiazole ring with the benzo[d]thiazole moiety and the ethoxyphenyl group under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and benzo[d]thiazole moieties, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurodegenerative disorders such as Parkinson’s disease and depression.
Material Science: Thiazole derivatives are known for their electronic properties and can be used in the development of semiconductors for plastic electronics.
Pesticidal Agents: The compound and its derivatives have shown potential as pesticidal agents, particularly against insects like oriental armyworm and diamondback moth.
Mechanism of Action
The mechanism of action of 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters.
Electronic Properties: In material science, the compound’s electronic properties are attributed to its rigid planar structure and efficient intermolecular π–π overlap, making it suitable for use in organic electronics.
Comparison with Similar Compounds
2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Thiazolo[5,4-d]thiazoles: These compounds also possess high oxidative stability and rigid planar structures, making them suitable for similar applications in organic electronics.
Benzothiazolylamino Derivatives: Compounds like 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol have shown pesticidal properties, similar to the compound .
By comparing these compounds, it is evident that this compound stands out due to its unique combination of biological and electronic properties, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-(4-ethoxyanilino)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-3-26-14-7-5-13(6-8-14)21-19-23-16(11-27-19)18(25)24-20-22-15-9-4-12(2)10-17(15)28-20/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWFOPHTPHRGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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